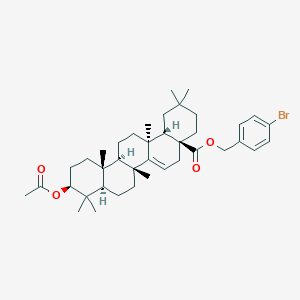
4-Bromobenzyl 3-acetylmaprounate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromobenzyl 3-acetylmaprounate (4-Br-Bn-AMPA) is a chemical compound that belongs to the class of AMPA receptor agonists. It is a synthetic compound that has been extensively studied for its potential use in the field of neuroscience.
Mecanismo De Acción
The mechanism of action of 4-Bromobenzyl 3-acetylmaprounate involves the activation of AMPA receptors in the brain. This leads to an increase in the influx of calcium ions into the neuron, which triggers a series of biochemical reactions that ultimately result in enhanced synaptic transmission.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 4-Bromobenzyl 3-acetylmaprounate include enhanced synaptic transmission, increased neuronal activity, and improved learning and memory. It has also been shown to have neuroprotective effects and can prevent neuronal damage caused by various neurotoxins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-Bromobenzyl 3-acetylmaprounate in lab experiments is its specificity for AMPA receptors. This makes it a valuable tool for studying the function of these receptors in the brain. However, one of the limitations of using 4-Bromobenzyl 3-acetylmaprounate is its potential toxicity at high concentrations. Careful dosing is required to avoid any adverse effects.
Direcciones Futuras
There are several future directions for the use of 4-Bromobenzyl 3-acetylmaprounate in scientific research. One direction is to explore its potential therapeutic applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study its effects on other neurotransmitter systems in the brain, such as the GABAergic and dopaminergic systems. Additionally, the development of more selective AMPA receptor agonists could lead to the discovery of new drugs for the treatment of various neurological disorders.
Conclusion:
In conclusion, 4-Bromobenzyl 3-acetylmaprounate is a valuable tool for studying the function of AMPA receptors in the brain. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. The continued study of 4-Bromobenzyl 3-acetylmaprounate and its potential therapeutic applications could lead to significant advancements in the field of neuroscience.
Métodos De Síntesis
The synthesis of 4-Bromobenzyl 3-acetylmaprounate involves the reaction of 4-bromobenzyl alcohol with 3-acetylmaprounate in the presence of a catalyst. The reaction is carried out under controlled conditions to obtain a high yield of the desired product. The purity of the product is confirmed using various analytical techniques such as NMR spectroscopy and HPLC.
Aplicaciones Científicas De Investigación
4-Bromobenzyl 3-acetylmaprounate has been widely used in scientific research to study the function of AMPA receptors in the brain. It has been shown to enhance synaptic transmission and increase the activity of neurons in the hippocampus. This makes it a valuable tool for studying the mechanisms underlying learning and memory.
Propiedades
Número CAS |
123887-66-1 |
|---|---|
Nombre del producto |
4-Bromobenzyl 3-acetylmaprounate |
Fórmula molecular |
C39H55BrO4 |
Peso molecular |
667.8 g/mol |
Nombre IUPAC |
(4-bromophenyl)methyl (4aS,6aR,6bR,8aR,10S,12aR,14aS,14bS)-10-acetyloxy-2,2,6b,9,9,12a,14a-heptamethyl-1,3,4,5,6a,7,8,8a,10,11,12,13,14,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C39H55BrO4/c1-25(41)44-32-16-19-36(6)28(35(32,4)5)13-17-37(7)29(36)14-18-38(8)30(37)15-20-39(22-21-34(2,3)23-31(38)39)33(42)43-24-26-9-11-27(40)12-10-26/h9-12,15,28-29,31-32H,13-14,16-24H2,1-8H3/t28-,29+,31-,32-,36-,37+,38+,39+/m0/s1 |
Clave InChI |
YXYOERKDOLFSLL-FQMFXQSHSA-N |
SMILES isomérico |
CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@@H]5CC(CC[C@@]5(CC=C4[C@@]3(CC[C@H]2C1(C)C)C)C(=O)OCC6=CC=C(C=C6)Br)(C)C)C)C |
SMILES |
CC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CCC4(C3=CCC5(C4CC(CC5)(C)C)C(=O)OCC6=CC=C(C=C6)Br)C)C)C |
SMILES canónico |
CC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CCC4(C3=CCC5(C4CC(CC5)(C)C)C(=O)OCC6=CC=C(C=C6)Br)C)C)C |
Sinónimos |
4-bromobenzyl 3-acetylmaprounate p-BBAM |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(3aR,4R,5R,6aS)-4-((R)-3-Hydroxy-5-phenylpentyl)hexahydro-2H-cyclopenta[b]furan-2,5-diol](/img/structure/B56401.png)
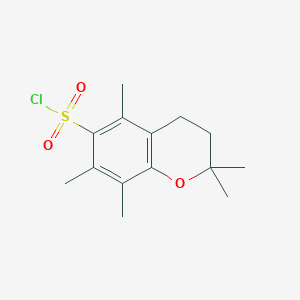
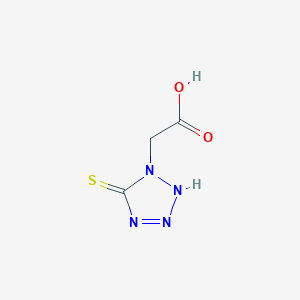
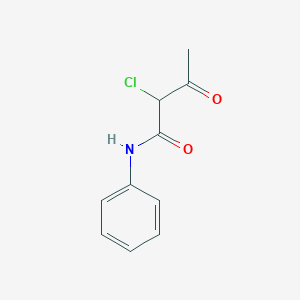
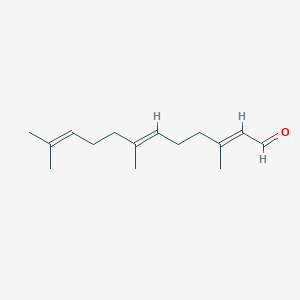
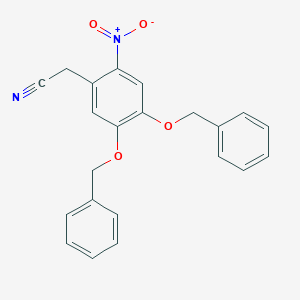
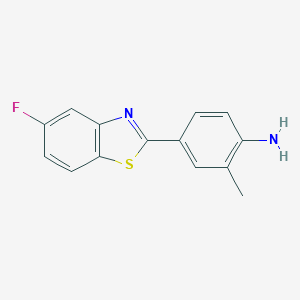
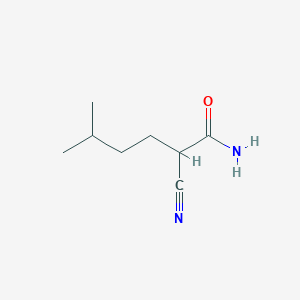
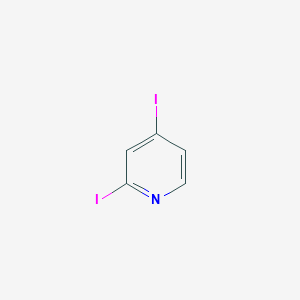
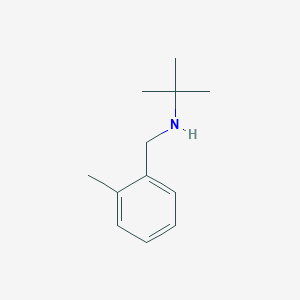
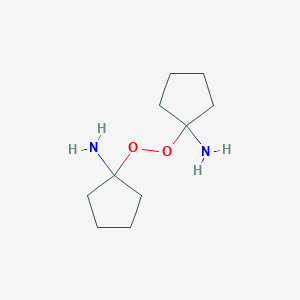
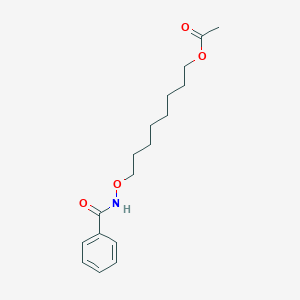
![6-Methyl-6H-pyrrolo[3,4-b]pyrazine](/img/structure/B56426.png)